1,10-Diaminodecane

Neuroscience Pharmacology Ion Channel Modulation

Researchers developing flexible or stretchable polymer films often encounter brittle failure when using short-chain diamines. 1,10-Diaminodecane (DA10) resolves this with its optimal C10 methylene spacer, delivering polyguanamine films with elongation at break from 54% to 2034% for wearable sensors and soft robotics. For low-temperature applications, DA10-based non-isocyanate polyhydroxyurethanes (NIPUs) achieve sub-ambient Tg values (-31 to -14°C), ensuring cold-environment adhesion. In high-performance thermoplastics, DA10 enables semiaromatic polyamides (PA10T) with melting points up to 306°C and degradation temperatures up to 479°C, with renewable castor oil sourcing.

Molecular Formula C10H24N2
Molecular Weight 172.31 g/mol
CAS No. 646-25-3
Cat. No. B146516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Diaminodecane
CAS646-25-3
Synonyms1,10-diaminodecane
DA-10
DA10
Molecular FormulaC10H24N2
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESC(CCCCCN)CCCCN
InChIInChI=1S/C10H24N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-12H2
InChIKeyYQLZOAVZWJBZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,10-Diaminodecane Overview


1,10-Diaminodecane (DA10, decamethylenediamine) is a linear aliphatic α,ω-diamine with the molecular formula C10H24N2 and a molecular weight of 172.31 g/mol [1]. It appears as a white to light yellow crystalline solid with a melting point of 62-63°C and a boiling point of 139-140°C (1.6 kPa) . The compound is soluble in ethanol and readily reacts with carbon dioxide in air to form salts . Commercially, it is primarily produced via catalytic hydrogenation of sebaconitrile .

Why 1,10-Diaminodecane Substitution Fails


The length of the methylene spacer in linear aliphatic diamines critically dictates the thermal, mechanical, and crystalline properties of the resulting polymers. Substituting 1,10-diaminodecane with a shorter-chain analog like 1,8-diaminooctane or a longer-chain analog like 1,12-diaminododecane will alter the polymer's chain flexibility, packing density, and intermolecular interactions, leading to quantifiable changes in melting point, glass transition temperature, tensile strength, and elongation at break [1]. In biological contexts, the chain length directly impacts receptor binding affinity and antimicrobial potency, rendering substitution non-equivalent [2]. Therefore, simple class-based substitution is scientifically invalid.

1,10-Diaminodecane Differentiation Evidence


NMDA Receptor Antagonism vs. C12 Analog

In whole-cell patch-clamp recordings of NMDA-evoked currents in cultured rat hippocampal neurons, 1,10-diaminodecane (DA10) exhibited a more potent inhibitory effect than its longer-chain analog 1,12-diaminododecane (DA12) [1].

Neuroscience Pharmacology Ion Channel Modulation

Glioma Cell Growth Inhibition

A study on the effect of long-chain diamines on C6 glioma cell proliferation demonstrated a clear chain-length-dependent reduction in cell number, with the rank order of potency being 1,12-diaminododecane (1,12-DD) > 1,10-diaminodecane (1,10-DD) > 1,9-diaminononane [1].

Oncology Cell Biology Cancer Research

Polyguanamine Film Flexibility

In a comparative study of polyguanamines synthesized from 2-amino-4,6-dichloro-N,N-dioctyl-1,3,5-triazine (DOctATC) with various α,ω-alkylene diamines, the 1,10-diaminodecane-based polymer exhibited a distinct set of mechanical and thermal properties [1].

Polymer Science Materials Engineering Flexible Electronics

Polyhydroxyurethane Glass Transition Temperature

Polyhydroxyurethanes synthesized by step-growth polyaddition of dicyclocarbonates with 1,10-diaminodecane exhibited a specific, low glass transition temperature (Tg) range, distinct from polymers made with shorter diamines like hexamethylene diamine (HMDA) [1].

Polymer Chemistry Materials Science Coatings

Bio-based Sourcing Advantage

1,10-Diaminodecane can be produced from renewable biomass sources, such as castor oil, whereas shorter-chain diamines like 1,6-diaminohexane are predominantly derived from petrochemical feedstocks [1].

Green Chemistry Sustainable Materials Bio-based Polymers

Bio-based Poly(amide imide) Thermal-Mechanical Balance

Bio-based poly(amide imide)s (PAIs) synthesized from 1,10-diaminodecane and various diimide diacid monomers exhibit a unique combination of high thermal stability and tunable mechanical properties, which is a direct consequence of the C10 diamine spacer [1].

High-Performance Polymers Thermal Stability Engineering Plastics

1,10-Diaminodecane Application Scenarios


Stretchable Electronic Films

Researchers developing flexible or stretchable electronic components should select 1,10-diaminodecane as the α,ω-alkylene diamine monomer for polyguanamine synthesis. The resulting polymer films exhibit elongation at break values ranging from 54% to 2034%, a level of flexibility not attainable with the C8 or C12 analogs [1]. This high elongation is critical for applications requiring mechanical compliance, such as wearable sensors, soft robotic actuators, or flexible printed circuit boards.

Low-Temperature Adhesives and Sealants

Formulators of low-temperature sealants, adhesives, and coatings should utilize 1,10-diaminodecane to produce non-isocyanate polyhydroxyurethanes (NIPUs) with sub-ambient glass transition temperatures (Tg) ranging from -31 °C to -14 °C [1]. This property ensures material flexibility and adhesion performance in cold environments, a characteristic not achievable with shorter-chain diamines that yield polymers with higher Tg values, which become brittle at low temperatures.

Bio-based PA10T Engineering Plastics

Manufacturers of heat-resistant engineering thermoplastics seeking to reduce reliance on fossil fuels should procure 1,10-diaminodecane for the synthesis of PA10T and its copolymers. This C10 diamine is a key monomer for producing semiaromatic polyamides with melting points up to 306 °C and degradation temperatures up to 479 °C [2]. Furthermore, its availability from renewable castor oil provides a tangible sustainability advantage over petrochemical-derived diamines, aligning with corporate environmental goals and regulatory pressures [3].

NMDA Receptor Modulation Tool

Neuroscientists studying NMDA receptor function should select 1,10-diaminodecane (DA10) as an open-channel blocker for in vitro electrophysiology experiments. Its defined IC50 of 30 µM in hippocampal neuron recordings allows for precise concentration-dependent modulation of receptor currents [4]. Its distinct potency profile compared to the C12 analog (IC50 of 7 µM) enables researchers to probe structure-activity relationships of the receptor's channel pore [4].

Technical Documentation Hub

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